Pyrrolo[1,2-f]triazine derivative 2
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Overview
Description
Pyrrolo[1,2-f]triazine derivative 2: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[1,2-f]triazine family, known for its unique structure and potential therapeutic applications. Pyrrolo[1,2-f]triazine derivatives have been studied for their roles in various biological processes and their potential as therapeutic agents, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Pyrrole Derivatives: One common method involves the reaction of pyrrole with chloramine and formamidine acetate.
Bromohydrazone Formation: Another method involves the formation of bromohydrazone, followed by cyclization to form the triazine ring.
Triazinium Dicyanomethylide Formation: This method involves the formation of triazinium dicyanomethylide, which then undergoes cyclization to yield the desired product.
Multistep Synthesis: This approach involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the triazine ring.
Transition Metal Mediated Synthesis: This method uses transition metals as catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazines to form the triazine ring.
Industrial Production Methods: Industrial production of pyrrolo[1,2-f]triazine derivatives often involves scalable methodologies that ensure high yield and purity. For example, the synthesis of the triazine derivative used in the antiviral drug remdesivir involves a two-vessel process that has been optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazine ring .
Scientific Research Applications
Chemistry: Pyrrolo[1,2-f]triazine derivatives are used as building blocks in the synthesis of more complex molecules.
Biology: In biological research, these compounds are studied for their interactions with various enzymes and proteins. They have been shown to inhibit certain kinases, making them potential candidates for drug development .
Medicine: Pyrrolo[1,2-f]triazine derivatives have shown promise in the treatment of cancer. They act as kinase inhibitors, targeting specific proteins involved in cancer cell proliferation. Some derivatives are also being studied for their antiviral properties, particularly against RNA viruses .
Industry: In the pharmaceutical industry, these compounds are used in the development of new drugs. Their ability to inhibit specific enzymes makes them valuable in the design of targeted therapies .
Mechanism of Action
The mechanism of action of pyrrolo[1,2-f]triazine derivatives involves the inhibition of specific enzymes, particularly kinases. These compounds bind to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various cellular processes, leading to the death of cancer cells or the inhibition of viral replication .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: This compound is structurally similar and has been studied for its antiviral and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazine: Another similar compound with potential anticancer properties.
Pyrido[1,2-a]pyrimidines: These compounds share a similar bicyclic structure and have been studied for their biological activities.
Uniqueness: Pyrrolo[1,2-f]triazine derivatives are unique due to their specific inhibition of kinases and their potential as targeted therapies. Their ability to selectively inhibit enzymes involved in disease processes makes them valuable in drug development .
Properties
Molecular Formula |
C26H27N7O3S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
N-[2-[(3R)-3-aminopiperidin-1-yl]-3-[(2-cyanophenyl)methyl]-4-oxopyrrolo[2,1-f][1,2,4]triazin-6-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C26H27N7O3S/c1-18-8-10-23(11-9-18)37(35,36)30-22-13-24-25(34)32(15-20-6-3-2-5-19(20)14-27)26(29-33(24)17-22)31-12-4-7-21(28)16-31/h2-3,5-6,8-11,13,17,21,30H,4,7,12,15-16,28H2,1H3/t21-/m1/s1 |
InChI Key |
ZYJICIOJMGMKDZ-OAQYLSRUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN3C(=C2)C(=O)N(C(=N3)N4CCC[C@H](C4)N)CC5=CC=CC=C5C#N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN3C(=C2)C(=O)N(C(=N3)N4CCCC(C4)N)CC5=CC=CC=C5C#N |
Origin of Product |
United States |
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